molecular formula C11H16N2 B137559 2,3-Dimethyl-5-pent-1-enylpyrazine CAS No. 143901-63-7

2,3-Dimethyl-5-pent-1-enylpyrazine

Cat. No.: B137559
CAS No.: 143901-63-7
M. Wt: 176.26 g/mol
InChI Key: HKLMFPKJBJKHMT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-pent-1-enylpyrazine is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound features methyl groups at positions 2 and 3 and a pent-1-enyl substituent at position 5. Pyrazines are widely studied for their roles in flavor chemistry, pharmaceuticals, and agrochemicals due to their structural versatility and biological activity . The pent-1-enyl group introduces an unsaturated aliphatic chain, which may enhance reactivity or olfactory properties compared to fully saturated substituents.

Properties

CAS No.

143901-63-7

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2,3-dimethyl-5-pent-1-enylpyrazine

InChI

InChI=1S/C11H16N2/c1-4-5-6-7-11-8-12-9(2)10(3)13-11/h6-8H,4-5H2,1-3H3

InChI Key

HKLMFPKJBJKHMT-UHFFFAOYSA-N

SMILES

CCCC=CC1=CN=C(C(=N1)C)C

Canonical SMILES

CCCC=CC1=CN=C(C(=N1)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,3-Dimethyl-5-pent-1-enylpyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrazine with pent-1-en-1-yl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

2,3-Dimethyl-5-pent-1-enylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentenyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dimethyl-5-pent-1-enylpyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-pent-1-enylpyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations:

Methoxy groups (e.g., in 2-methoxy-3-(1-methylpropyl)pyrazine ) contribute to distinct sensory profiles, often associated with green or herbal notes, whereas methyl groups favor nutty or roasted flavors .

Molecular Weight and Solubility :

  • Larger substituents (e.g., pent-1-enyl) increase molecular weight and hydrophobicity, which may reduce water solubility compared to smaller analogs like 2,3,5-trimethylpyrazine .

Synthetic Pathways :

  • Pyrazines with alkyl side chains (e.g., isopropyl or pent-1-enyl) are typically synthesized via alkylation reactions using halogenated precursors and catalysts like palladium (Pd(dba)₂) or copper . For example, describes the use of hexamethylditin and Pd(dba)₂ for stannyl group introduction in pyrazine derivatives .

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